molecular formula C19H19FN4O3S B2715759 N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941914-34-7

N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2715759
CAS No.: 941914-34-7
M. Wt: 402.44
InChI Key: OPSSAUDFNAEAPJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research, primarily for its potential as a versatile scaffold in inhibitor design. Its core structure incorporates a 4-pyridone ring system, a motif frequently found in compounds targeting protein kinases [ACS Publications: Kinase Inhibitor Scaffolds] . The presence of the (1-methyl-1H-imidazol-2-yl)thio moiety is a critical feature, as this heterocyclic thioether can serve as a key pharmacophore for engaging with biological targets, potentially through hydrogen bonding or as a covalent warhead depending on the target's active site environment. This compound is structurally analogous to inhibitors developed for epigenetic research, particularly those targeting bromodomains, which are readers of acetylated lysine residues on histones [Nature: Bromodomain Inhibitor Design] . The chemical architecture, especially the methoxy and fluorophenyl substituents, suggests its utility as a chemical probe for investigating signaling pathways and epigenetic regulation in cellular models. Consequently, this molecule serves as a valuable intermediate or a lead compound for researchers developing novel therapeutics in oncology and inflammatory diseases, enabling the study of complex protein-protein interactions and downstream transcriptional effects.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-methoxy-2-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-23-8-7-21-19(23)28-12-15-9-16(25)17(27-2)10-24(15)11-18(26)22-14-5-3-13(20)4-6-14/h3-10H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSSAUDFNAEAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activity. This article reviews the current understanding of its biological effects, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C₁₃H₁₃FN₂O₂S, with a molecular weight of 280.32 g/mol. It has a melting point range of 121–123 °C, indicating its stability under standard laboratory conditions.

PropertyValue
Molecular FormulaC₁₃H₁₃FN₂O₂S
Molecular Weight280.32 g/mol
Melting Point121–123 °C

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have shown promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity.

Case Study:
In a study examining thiazole-integrated pyrrolidin-2-one analogues, compound 9 demonstrated an IC50 of 1.61 µg/mL against human glioblastoma U251 cells, suggesting that structural modifications can enhance the anticancer properties of similar compounds .

The proposed mechanism of action involves the inhibition of specific enzymes involved in tumor progression. The presence of the imidazole ring in the compound may contribute to its interaction with biological targets, influencing pathways related to cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly affect biological activity. For example:

  • Fluorine Substitution: The introduction of fluorine at the para position on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Methoxy Group: The methoxy group on the pyridine ring has been associated with increased potency in anticancer assays.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits moderate anti-inflammatory properties alongside its anticancer effects.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityIC50 = 1.61 µg/mL
Anti-inflammatoryModerate effect
Enzyme InhibitionTargeting specific pathways

Scientific Research Applications

Structural Formula

N 4 fluorophenyl 2 5 methoxy 2 1 methyl 1H imidazol 2 yl thio methyl 4 oxopyridin 1 4H yl acetamide\text{N 4 fluorophenyl 2 5 methoxy 2 1 methyl 1H imidazol 2 yl thio methyl 4 oxopyridin 1 4H yl acetamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide. For instance:

  • Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching over 85% in some cases .

Other Potential Applications

Beyond oncology, there are indications that this compound may possess:

  • Anti-inflammatory Properties : Preliminary studies suggest potential activity against inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

Study 1: Anticancer Efficacy

A recent study explored the anticancer properties of this compound. The study involved:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

This data indicates robust anticancer activity, warranting further investigation into its mechanisms and therapeutic potential .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of related compounds, suggesting that modifications to the core structure could enhance efficacy against 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses. Molecular docking studies indicated promising interactions with target sites .

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